molecular formula C13H14ClF3O B13246508 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane

3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane

Cat. No.: B13246508
M. Wt: 278.70 g/mol
InChI Key: QZNZCJZJOFBFID-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is a chemical compound that features a chloromethyl group and a trifluoromethyl-substituted phenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane: Unique due to the presence of both chloromethyl and trifluoromethyl groups.

    3-(Chloromethyl)-2-phenyl oxane: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-[4-(Trifluoromethyl)phenyl]oxane: Lacks the chloromethyl group, affecting its reactivity and applications.

Uniqueness

The combination of the chloromethyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14ClF3O

Molecular Weight

278.70 g/mol

IUPAC Name

3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane

InChI

InChI=1S/C13H14ClF3O/c14-8-10-2-1-7-18-12(10)9-3-5-11(6-4-9)13(15,16)17/h3-6,10,12H,1-2,7-8H2

InChI Key

QZNZCJZJOFBFID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC=C(C=C2)C(F)(F)F)CCl

Origin of Product

United States

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